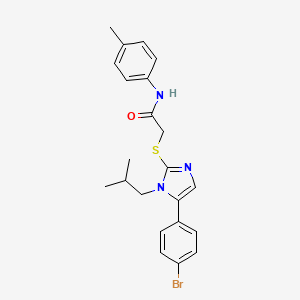

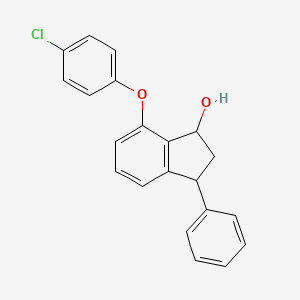

![molecular formula C17H20ClNO2 B2401100 2-chloro-1-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dimethyl-1H-pyrrol-3-yl}ethanone CAS No. 554442-53-4](/img/structure/B2401100.png)

2-chloro-1-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dimethyl-1H-pyrrol-3-yl}ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

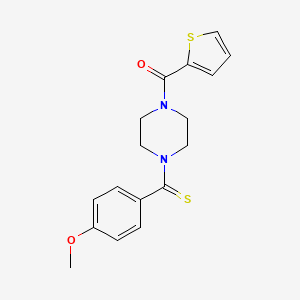

2-Chloro-1-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dimethyl-1H-pyrrol-3-yl}ethanone, also known as CMPE, is a compound that has been studied extensively in the scientific community. It is a synthetic pyrrolidine derivative with potential applications in medicine, pharmacology, and biochemistry. CMPE has been found to possess a variety of biological activities, including anti-inflammatory, anti-bacterial, anti-viral, and anti-tumor effects. In addition, it has been found to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission.

Scientific Research Applications

Catalysis

- Details : This compound serves as a versatile catalyst for reductive amination by transfer hydrogenation. It facilitates the synthesis of amines, an essential class of organic compounds, with improved environmental sustainability. The reduction of imines to amines is a crucial step in pharmaceutical and fine chemical synthesis .

Hydroamination Reactions

- Details : Hydroamination reactions involve the addition of an N-H bond across a carbon-carbon double bond. This compound enables the selective addition of nitrogen-containing groups to olefins, leading to valuable products in organic synthesis .

Reductive Amination

- Details : Reductive amination is a powerful method for introducing amino groups into organic molecules. This compound facilitates the conversion of carbonyl compounds (aldehydes or ketones) and amines into secondary or tertiary amines. Applications include drug discovery, agrochemicals, and materials science .

Pharmaceutical Research

- Details : Researchers explore this compound’s pharmacological properties, aiming to develop novel drugs. Its unique structure and reactivity make it an interesting target for drug discovery programs .

Materials Science

- Details : The compound’s coordination chemistry with metals (such as iridium) makes it valuable for designing luminescent materials, sensors, and catalysts. Researchers investigate its role in enhancing material properties .

Organometallic Chemistry

- Details : The compound’s metal center (iridium) allows researchers to explore fundamental aspects of organometallic chemistry. Investigations focus on its bonding, electronic structure, and reaction mechanisms .

properties

IUPAC Name |

2-chloro-1-[1-[2-(4-methoxyphenyl)ethyl]-2,5-dimethylpyrrol-3-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClNO2/c1-12-10-16(17(20)11-18)13(2)19(12)9-8-14-4-6-15(21-3)7-5-14/h4-7,10H,8-9,11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIURFFVNYKATQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1CCC2=CC=C(C=C2)OC)C)C(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-1-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dimethyl-1H-pyrrol-3-yl}ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

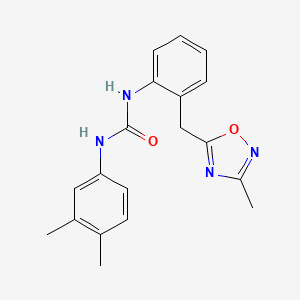

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B2401021.png)

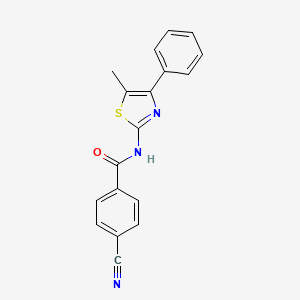

![4-[3-(5-Bromo-2-methoxyphenyl)acryloyl]phenyl 3-phenylacrylate](/img/structure/B2401026.png)

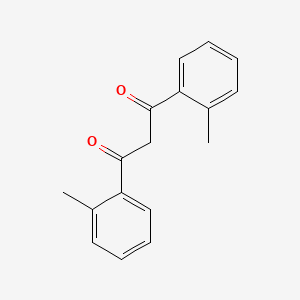

![3-[[1-[(3-Bromophenyl)methyl]azetidin-3-yl]methoxy]pyridine](/img/structure/B2401034.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2401039.png)